3-Nonenoic acid
Overview
Description
3-Nonenoic acid is an organic compound with the molecular formula C9H16O2. It is a colorless to light yellow liquid with a characteristic odor. This compound is a member of the unsaturated fatty acids, specifically a nonenoic acid with a double bond located at the third carbon atom from the carboxyl group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nonenoic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation of malonic acid with heptanal, followed by oxidation using performic acid. This process results in the formation of 3-hydroxynonan-4-olide, which can be further converted to this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene, followed by oxidation. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction of this compound can yield saturated fatty acids.
Substitution: It can participate in substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include performic acid and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Nonanal and nonanoic acid.
Reduction: Nonanoic acid.
Substitution: Halogenated nonenoic acids.
Scientific Research Applications
3-Nonenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for bioactive compounds.
Industry: It is used in the production of plasticizers, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 3-Nonenoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, influencing cellular signaling pathways. In biological systems, it may be involved in the regulation of lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Nonanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
8-Nonenoic acid: An unsaturated fatty acid with the double bond located at the eighth carbon atom.
3-Heptenoic acid: A shorter chain unsaturated fatty acid with the double bond at the third carbon atom
Uniqueness: 3-Nonenoic acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to its saturated and differently unsaturated counterparts. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Properties
IUPAC Name |
(E)-non-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYTVBKHKUNHG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4124-88-3, 28163-88-4 | |
Record name | 3-Nonenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonenoic acid, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Non-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NONENOIC ACID, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J3N2F20Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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